N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction between benzo[d]thiazol-2-amine and a biphenyl carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- N-(thiazol-2-yl)benzenesulfonamides
Uniqueness
N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobicity, potentially increasing its membrane permeability and bioavailability.
Properties
IUPAC Name |
4-phenyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-15(2)19-9-6-10-20-21(19)24-23(27-20)25-22(26)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGNCKHTXGYPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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